molecular formula C22H32Br2N4O8 B593007 DC4 Crosslinker

DC4 Crosslinker

Cat. No.: B593007
M. Wt: 640.3 g/mol
InChI Key: AJWAJFDEYIAPKX-UHFFFAOYSA-L
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Description

DC4 Crosslinker, formally known as 1,4-bis[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octane, dibromide, is a mass spectrometry-cleavable crosslinking reagent. It is primarily used in protein interaction studies due to its ability to fragment crosslinked peptides into their component peptides by collision-induced dissociation or in-source decay .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DC4 Crosslinker involves the reaction of cyclic amines with specific reagents to form the desired crosslinking structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DC4 Crosslinker undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted crosslinker compounds .

Mechanism of Action

DC4 Crosslinker exerts its effects by forming covalent bonds between proteins, thereby stabilizing protein-protein interactions. The compound contains two intrinsic positive charges, which allow crosslinked peptides to fragment into their component peptides by collision-induced dissociation or in-source decay. This fragmentation enables the identification of crosslinked peptides as pairs of ions separated by defined masses . The molecular targets of this compound are primarily proteins, and the pathways involved include protein-protein interaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DC4 Crosslinker

This compound is unique due to its mass spectrometry-cleavable nature, which allows for the identification of crosslinked peptides by fragmentation. This feature distinguishes it from other crosslinkers that do not have this capability. Additionally, the presence of intrinsic positive charges enhances its reactivity and stability, making it a valuable tool in protein interaction studies .

Biological Activity

DC4 Crosslinker is a specialized bifunctional reagent primarily utilized in proteomics and mass spectrometry. Its unique structural properties enable efficient crosslinking of peptides, facilitating the study of protein interactions and complex formations. This article delves into the biological activity of DC4, highlighting its mechanisms, applications, and research findings.

Structural Characteristics

This compound spans approximately 18 Å in length and features two intrinsic positive charges. This design enhances its reactivity with amine groups in proteins, particularly targeting lysine residues. The compound forms stable amide bonds through crosslinking reactions, which can be influenced by pH and temperature conditions .

The biological activity of DC4 is significantly linked to its ability to stabilize protein complexes and interactions. By covalently linking proteins, DC4 allows researchers to capture transient interactions that might otherwise go undetected under native conditions. This capability is essential for investigating cellular processes, signaling pathways, and the structural dynamics of proteins within biological systems .

Fragmentation and Identification

One of the standout features of DC4 is its cleavable nature under mass spectrometry conditions. When subjected to collision-induced dissociation (CID), crosslinked peptides can fragment into their constituent peptides, allowing for detailed analysis and identification. The fragmentation typically occurs adjacent to the positive charges, producing characteristic ions that facilitate peptide identification .

Applications in Research

This compound has broad applications in biochemical research, including:

  • Protein Interaction Studies : It stabilizes protein complexes for subsequent analysis using mass spectrometry, aiding in the identification of interaction networks.
  • Structural Biology : Researchers use DC4 to probe the quaternary structures of proteins, providing insights into their functional implications within cellular contexts.
  • Dynamic Interaction Mapping : The ability to capture transient interactions makes DC4 invaluable for understanding complex biological systems .

Comparative Analysis with Other Crosslinkers

The following table compares DC4 with other commonly used crosslinkers:

Compound NameLength (Å)Unique Features
This compound 18Cleavable under MS conditions; stabilizes complexes
Bis(sulfosuccinimidyl)suberate11.4Commonly used for bridging Cα–Cα distances
Disuccinimidylsuberate13.5Lacks sulfonic acid group; similar applications
FormaldehydeVariableNon-selective; permeates cell membranes
Quaternary DiaminesVariableEnhances positive charge; various applications

Case Studies

Several studies have demonstrated the effectiveness of DC4 in probing protein interactions:

  • Protein Complex Stabilization : In a study involving the enzyme aldolase, researchers utilized DC4 to stabilize protein-protein interactions for mass spectrometric analysis. The results indicated that DC4 effectively captured transient interactions, allowing for a comprehensive understanding of the enzyme's functional dynamics .
  • Mass Spectrometry Methodologies : A recent study developed an all-in-one pseudo-MS3 method leveraging DC4's properties. This method showed that high-intensity peptides could be generated in-source, simplifying crosslink identification by detecting separable peptides from liberated crosslinks .
  • Dynamic Interaction Studies : Another research effort focused on mapping dynamic protein interactions using DC4. The study highlighted how the crosslinker could provide snapshots of transient interactions, contributing to a deeper understanding of cellular signaling pathways .

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the thermal responsiveness of DC4 Crosslinker in polymer networks?

  • Methodological Answer : Begin by defining the experimental objectives (e.g., quantifying self-healing efficiency, thermal stability). Use differential scanning calorimetry (DSC) to identify the temperature range for reversible Diels-Alder reactions . Characterize crosslinking density via swelling experiments or dynamic mechanical analysis (DMA). Include control groups with non-reversible crosslinkers for comparative analysis. Ensure thermal cycles (heating/cooling) are standardized to minimize variability .

Q. What parameters influence this compound’s crosslinking efficiency in polymeric systems?

  • Methodological Answer : Key factors include:

  • Temperature : Optimize heating protocols to balance bond dissociation and reformation .
  • Molar ratio : Adjust crosslinker-to-monomer ratios to avoid over-crosslinking (brittleness) or under-crosslinking (poor mechanical properties).
  • Reaction time : Monitor gelation time via rheological measurements.
    Use factorial experimental designs to isolate variable effects and validate findings with Fourier-transform infrared spectroscopy (FTIR) to track bond formation .

Q. How can researchers validate the self-healing properties of this compound in controlled environments?

  • Methodological Answer : Perform controlled fracture-repair cycles using tensile testing or micro-indentation. Quantify healing efficiency as the ratio of post-repair to original mechanical strength. Employ scanning electron microscopy (SEM) to visualize crack closure. Replicate experiments across multiple thermal cycles to assess durability .

Advanced Research Questions

Q. How can contradictory data on this compound’s crosslinking efficiency across studies be systematically resolved?

  • Methodological Answer : Conduct a reproducibility audit by:

Replicating prior synthesis protocols with strict adherence to reported conditions.

Identifying potential confounding variables (e.g., impurity levels in monomers, humidity).

Applying advanced statistical tools (e.g., principal component analysis) to isolate critical factors.
Cross-reference findings with solid-state nuclear magnetic resonance (NMR) to validate bond reformation mechanisms .

Q. What strategies are effective for integrating this compound into multi-component polymer systems without compromising functionality?

  • Methodological Answer : Use a stepwise approach:

Screen compatibility via Hansen solubility parameters.

Employ sequential polymerization to segregate reactive domains.

Utilize atomic force microscopy (AFM) to map crosslink distribution.
Address phase separation risks by incorporating block copolymers or compatibilizers .

Q. How can researchers analyze the long-term stability of this compound-based materials under cyclic thermal stress?

  • Methodological Answer : Design accelerated aging experiments with repeated thermal cycling (e.g., 120°C to 25°C). Monitor mechanical degradation via tensile testing and chemical stability via gel permeation chromatography (GPC). Compare results with Arrhenius modeling to predict real-world performance .

Q. Methodological Frameworks

Q. What experimental frameworks are recommended for studying this compound’s reversibility in dynamic covalent networks?

  • Answer : Adopt a hybrid approach:

  • Kinetic studies : Use time-resolved FTIR or Raman spectroscopy to track bond dissociation rates.
  • Thermodynamic analysis : Calculate activation energy via DSC-based Kissinger method.
    Pair with computational modeling (e.g., molecular dynamics) to predict network behavior under varying conditions .

Q. How can researchers ensure reproducibility in synthesizing this compound-modified polymers?

  • Answer : Implement a standardized protocol:

Document monomer purity, solvent selection, and degassing steps.

Use inert atmospheres to prevent oxidation.

Publish detailed synthetic procedures and characterization data (e.g., NMR spectra, rheological curves) in supplementary materials .

Q. Cross-Disciplinary Considerations

Q. How does this compound compare to other dynamic crosslinkers in terms of bond lifetime and mechanical robustness?

  • Answer : Develop a comparative matrix:

Crosslinker TypeBond Lifetime (cycles)Tensile Strength (MPa)Healing Efficiency (%)
DC430+ 50–70 85–95
Disulfide-based10–1530–5070–80
Validate via meta-analysis of peer-reviewed studies and primary testing .

Q. What interdisciplinary approaches enhance the application of this compound in biomaterials or electronics?

  • Answer : Collaborate with domain experts to:

Functionalize DC4 with bioactive motifs (e.g., peptides for tissue engineering).

Optimize dielectric properties for flexible electronics using impedance spectroscopy.

Address regulatory requirements (e.g., cytotoxicity assays for biomedical use) .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[4-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]butanoate;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O8.2BrH/c27-17-5-6-18(28)23(17)33-21(31)3-1-9-25-11-14-26(15-12-25,16-13-25)10-2-4-22(32)34-24-19(29)7-8-20(24)30;;/h1-16H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWAJFDEYIAPKX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC[N+]23CC[N+](CC2)(CC3)CCCC(=O)ON4C(=O)CCC4=O.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Br2N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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